1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The spirocyclic structure is then formed through cyclization reactions involving piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Flow chemistry techniques can also be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Spirooxindoles: Known for their biological activities and structural similarity.
Spiroindoles: Share the spirocyclic structure and are used in drug design.
Indole Derivatives: Widely studied for their pharmacological properties
Uniqueness: 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] stands out due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents .
Conclusion
1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a compound of great interest in various scientific fields. Its unique structure and diverse applications make it a valuable subject for further research and development.
Properties
Molecular Formula |
C14H17F3N2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1'-methyl-5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2/c1-19-6-4-13(5-7-19)9-18-12-3-2-10(8-11(12)13)14(15,16)17/h2-3,8,18H,4-7,9H2,1H3 |
InChI Key |
LCDNFBMYWLFXIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.